Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate is a bicyclic compound characterized by its unique bicyclo[1.1.1]pentane core structure, which has garnered interest in organic synthesis and medicinal chemistry. This compound is classified under aromatic monocarboxylic acids and their derivatives, specifically as a carboxylate ester.
Several synthetic routes have been developed for the preparation of methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate. One notable method involves the metal-free homolytic aromatic alkylation of benzene, which provides an efficient pathway for synthesizing this compound .
The synthesis typically employs reagents like lithium hydroxide and various alkylating agents, with conditions optimized for yield and purity. For example, lithium hydroxide can be used in a reaction medium such as 1,4-dioxane to facilitate the conversion of intermediates to the desired carboxylate ester .
Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate can undergo various chemical reactions typical of carboxylate esters, including hydrolysis, transesterification, and nucleophilic substitution reactions.
In synthetic applications, this compound serves as a building block for more complex molecules through reactions such as:
The mechanism of action for methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate primarily revolves around its reactivity due to the presence of the carboxylate group and the bicyclic structure that can stabilize transition states during reactions.
The unique bicyclic system allows for selective functionalization at various positions, making it suitable for applications in drug discovery where bioisosteric replacements are beneficial for enhancing potency and selectivity in pharmacological contexts .
This compound exhibits typical reactivity associated with esters, including susceptibility to hydrolysis under acidic or basic conditions and participation in nucleophilic addition reactions due to the electrophilic nature of the carbonyl carbon.
Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate is utilized in:
The bicyclo[1.1.1]pentane (BCP) scaffold has emerged as a revolutionary bioisostere for para-substituted benzene rings in medicinal chemistry due to its unique three-dimensional geometry and physicochemical properties. Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate exemplifies this application, where the BCP core bridges the phenyl ring and methoxycarbonyl group in a near-parallel orientation that mimics the linear arrangement of para-substituted arenes. This structural mimicry is quantified by the distance between the bridgehead carbon (C1) and the ipso carbon of the phenyl ring (C3'), measuring approximately 3.8–4.2 Å – closely matching the 4.4 Å distance typical in para-disubstituted benzenes [5] [8]. The BCP unit effectively eliminates the π-conjugation and dipole moment associated with benzene rings while maintaining spatial occupancy, leading to improved bioavailability without compromising target engagement [2].
Table 1: Physicochemical Comparison: BCP vs. Benzene Bioisosteres
Parameter | Para-Substituted Benzene | BCP Analog | Impact on Drug Properties |
---|---|---|---|
Bond Distance (Å) | 4.4 | 3.8–4.2 | Retains molecular topology |
cLogP | ~2.8 (e.g., biphenyl) | ~2.3 (e.g., Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate) [5] [9] | Reduced lipophilicity |
Dipole Moment (Debye) | 0.5–1.5 | <0.5 | Decreased polarity |
Aromatic π-System | Present | Absent | Mitigated metabolic oxidation |
The saturation inherent to the BCP scaffold significantly increases the fraction of sp³-hybridized carbon atoms (Fsp³) in drug molecules – a key metric associated with improved developability. Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate (Fsp³ = 0.54) exemplifies this advantage over flat aromatic counterparts (typically Fsp³ < 0.25). This heightened three-dimensionality directly enhances solubility (>2-fold increase compared to benzene isosteres in glutamate receptor ligands [6]) and passive membrane permeability due to reduced intermolecular stacking and improved solvation [8]. Additionally, the absence of labile C(sp²)-H bonds confers exceptional metabolic stability against cytochrome P450 oxidation, addressing a key limitation of aromatic motifs [2]. Studies on BCP-based glutamate receptor antagonists demonstrated >10-fold improvements in microsomal half-life compared to aryl-containing analogs, attributed to the inert C(sp³)-H bonds within the strained cage [6].
Table 2: BCP-Driven Pharmacokinetic Enhancements
Property | Aromatic Isostere | BCP Isostere | Observed Improvement |
---|---|---|---|
Fsp³ | 0.15–0.25 | 0.50–0.60 | ↑ Molecular complexity |
Solubility (µg/mL) | <50 (e.g., phenylglycines) | >100 (e.g., CBPG analogs) [6] | >2-fold increase |
Microsomal t₁/₂ (min) | 15–30 | 60–120 [6] | 4–8-fold increase |
PAMPA Permeability (nm/s) | 150–300 | 400–700 [8] | 2–3-fold increase |
Pharmaceutical innovation leveraging BCP scaffolds has experienced exponential growth, with patent filings exceeding 300 distinct cases as of 2024 [8]. Early foundational patents like US5405550A ("Compounds and methods based on [1.1.1]propellane") pioneered synthetic methodologies for BCP carboxylates and amines, establishing their utility in polymers and liquid crystals [2]. This evolved to encompass highly specialized building blocks such as Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate (CAS 83249-09-6), cataloged as a "light yellow liquid" with 96% purity by suppliers like Sigma-Aldrich and JW PharmaLab [3] [9]. The most significant shift emerged post-2019, with patents like WO2024020159A1 ("Macrocyclic peptides targeting KRAS") deploying BCP cores as rigid spacers in oncology therapeutics. Here, the BCP unit replaced flexible alkyl chains or metabolically vulnerable aromatics in KRAS inhibitors, enhancing proteolytic stability and binding affinity through conformational restraint [4]. Industrial adoption is evidenced by scalable routes: Photochemical flow synthesis of BCP iodides now achieves kilogram-scale production (73% yield for BCP-I) [8], enabling access to derivatives like Methyl 3-phenylbicyclo[1.1.1]pentane-1-carboxylate for high-throughput screening.
Table 3: Evolution of BCPs in Pharmaceutical Patents
Patent/Innovation | Focus | Therapeutic Area | BCP Building Block Role |
---|---|---|---|
US5405550A (1995) [2] | Propellane-based polymers & surfactants | Materials Science | Monomeric unit |
KRAS Inhibitors (e.g., WO2024020159A1, 2024) [4] | Macrocyclic peptide synthesis | Oncology (e.g., NSCLC, CRC) | Rigid spacer in peptide backbone |
Light-enabled flow synthesis (2024) [8] | Kilogram-scale BCP iodide production | Medicinal Chemistry | Precursor to pharma intermediates |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9